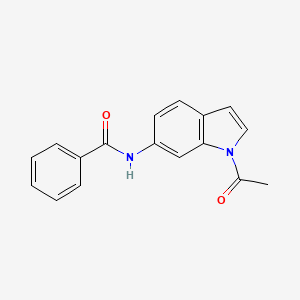
S-(1,2-dichlorovinyl)-glutathione;DCVG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(1,2-Dichlorovinyl)glutathione: is a glutathione conjugate formed through the reaction of glutathione with 1,2-dichloroethylene. This compound is of significant interest in toxicology and pharmacology due to its role in the metabolism and detoxification of halogenated hydrocarbons. It is known to be involved in the bioactivation pathways that can lead to nephrotoxicity.
準備方法
Synthetic Routes and Reaction Conditions: S-(1,2-Dichlorovinyl)glutathione is synthesized through the conjugation of glutathione with 1,2-dichloroethylene. The reaction typically involves the use of glutathione S-transferase enzymes, which catalyze the addition of glutathione to the electrophilic carbon of 1,2-dichloroethylene. The reaction conditions often include a buffered aqueous solution at a physiological pH to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of S-(1,2-Dichlorovinyl)glutathione is not well-documented, as it is primarily studied in laboratory settings for research purposes. the principles of enzymatic synthesis can be scaled up using bioreactors that maintain optimal conditions for enzyme activity and product formation.
化学反応の分析
Types of Reactions: S-(1,2-Dichlorovinyl)glutathione undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and other oxidative metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and flavin-containing monooxygenases.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles like thiols and amines can react with S-(1,2-Dichlorovinyl)glutathione under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and other oxidative derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted glutathione derivatives.
科学的研究の応用
S-(1,2-Dichlorovinyl)glutathione has several scientific research applications, including:
Toxicology: It is used to study the mechanisms of nephrotoxicity induced by halogenated hydrocarbons.
Pharmacology: The compound helps in understanding the detoxification pathways involving glutathione conjugates.
Biochemistry: It serves as a model compound to study enzyme kinetics and the role of glutathione S-transferases.
Environmental Science: Research on this compound aids in assessing the environmental impact of halogenated hydrocarbons and their metabolites
作用機序
The mechanism of action of S-(1,2-Dichlorovinyl)glutathione involves its bioactivation through enzymatic processes. The compound is metabolized by glutathione S-transferases to form S-(1,2-dichlorovinyl)-L-cysteine, which is further processed by cysteine conjugate β-lyase to produce reactive intermediates. These intermediates can cause cellular damage, particularly in the kidneys, leading to nephrotoxicity .
類似化合物との比較
- S-(1,2,2-Trichlorovinyl)-L-cysteine
- S-(1,2,3,4,4-Pentachloro-1:3-butadienyl)-L-cysteine
Comparison: S-(1,2-Dichlorovinyl)glutathione is less toxic compared to S-(1,2,2-Trichlorovinyl)-L-cysteine but more toxic than S-(1,2,3,4,4-Pentachloro-1:3-butadienyl)-L-cysteine. The differences in toxicity are attributed to the varying degrees of bioactivation and the formation of reactive intermediates. S-(1,2-Dichlorovinyl)glutathione is unique in its specific enzymatic pathways and the types of cellular damage it induces .
特性
分子式 |
C12H17Cl2N3O6S |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
2-amino-5-[[1-(carboxymethylamino)-3-(1,2-dichloroethenylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23) |
InChIキー |
IXARYIJEQUJTIZ-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14114710.png)
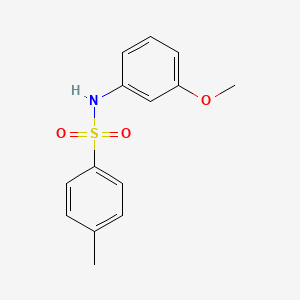
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114743.png)
![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)
![2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B14114762.png)
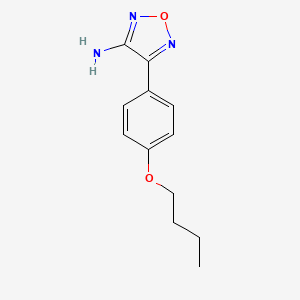

![(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14114771.png)
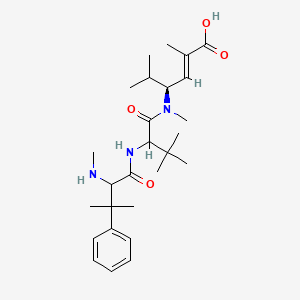
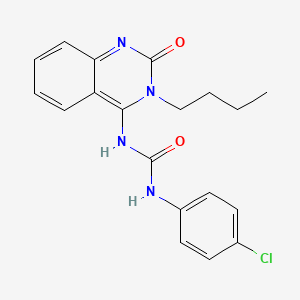
![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)

